molecular formula C11H18O3 B599808 beta-Oxo-cyclobutanepropanoic acid 1,1-dimethylethyl ester CAS No. 134302-09-3

beta-Oxo-cyclobutanepropanoic acid 1,1-dimethylethyl ester

Cat. No. B599808
CAS RN: 134302-09-3
M. Wt: 198.262
InChI Key: FPQNBUFJNDTMPS-UHFFFAOYSA-N
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Description

Beta-Oxo-cyclobutanepropanoic acid 1,1-dimethylethyl ester is a chemical compound with the CAS No. 134302-09-3 . It is offered by several suppliers including Benchchem, Apollo Scientific, and Smolecule .


Molecular Structure Analysis

The molecular formula of beta-Oxo-cyclobutanepropanoic acid 1,1-dimethylethyl ester is C11H18O3 . Its molecular weight is 198.26 . The specific molecular structure is not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of beta-Oxo-cyclobutanepropanoic acid 1,1-dimethylethyl ester, such as its melting point, boiling point, and density, are not provided in the search results .

Safety and Hazards

The safety and hazards associated with beta-Oxo-cyclobutanepropanoic acid 1,1-dimethylethyl ester are not detailed in the search results . It’s important to handle all chemical compounds with appropriate safety measures.

Future Directions

The future directions for the study or application of beta-Oxo-cyclobutanepropanoic acid 1,1-dimethylethyl ester are not provided in the search results . This could be an area of interest for future research.

Mechanism of Action

Target of Action

This compound is used in scientific research and has diverse applications such as drug development, organic synthesis, and material science.

Mode of Action

It’s interaction with its targets and the resulting changes are subjects of ongoing research .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

properties

IUPAC Name

tert-butyl 3-cyclobutyl-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-11(2,3)14-10(13)7-9(12)8-5-4-6-8/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQNBUFJNDTMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501258504
Record name 1,1-Dimethylethyl β-oxocyclobutanepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501258504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Oxo-cyclobutanepropanoic acid 1,1-dimethylethyl ester

CAS RN

134302-09-3
Record name 1,1-Dimethylethyl β-oxocyclobutanepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134302-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl β-oxocyclobutanepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501258504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a mixture of 100 ml of dichloromethane and 15 ml of pyridine was dissolved 12.2 g of meldrum's acid. Under cooling with ice, 10.0 g of cyclobutane carboxychloride was added dropwise to the solution, followed by stirring under room temperature for 2 hours. The solvent was removed under reduced pressure and to the residue was added water. The mixture was extracted with ethyl acetate. The extract was washed with 1N hydrochloric acid and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure. The residue was dissolved in 100 ml of tert-butanol and the solution was heated under reflux for 5 hours. The solvent was removed under reduced pressure and the residue was subjected to column chromatography using 100 g of silica gel. The oily titled compound (7.8 g) was obtained from a chloroform eluate fraction.
Quantity
12.2 g
Type
reactant
Reaction Step One
Name
cyclobutane carboxychloride
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three

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